Cas no 1186194-32-0 (2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride)

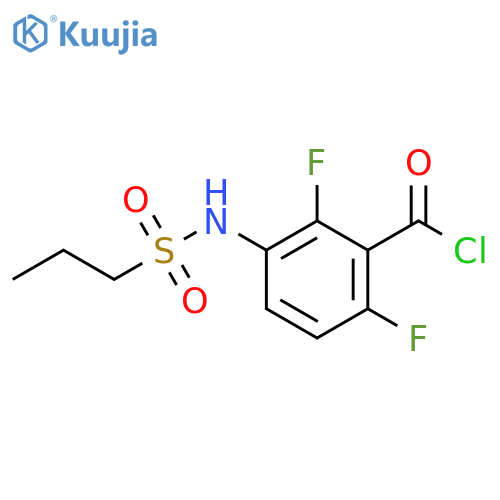

1186194-32-0 structure

商品名:2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride

CAS番号:1186194-32-0

MF:C10H10ClF2NO3S

メガワット:297.71

MDL:MFCD23134698

CID:5308161

2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride 化学的及び物理的性質

名前と識別子

-

- 2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride

-

- MDL: MFCD23134698

- インチ: 1S/C10H10ClF2NO3S/c1-2-5-18(16,17)14-7-4-3-6(12)8(9(7)13)10(11)15/h3-4,14H,2,5H2,1H3

- InChIKey: VISFLVDSLXMOOO-UHFFFAOYSA-N

- ほほえんだ: C(Cl)(=O)C1=C(F)C=CC(NS(CCC)(=O)=O)=C1F

2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1294624-500mg |

2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride |

1186194-32-0 | 95% | 500mg |

$1115 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1294624-100mg |

2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride |

1186194-32-0 | 95% | 100mg |

$340 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1549488-100mg |

2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride |

1186194-32-0 | 98% | 100mg |

¥4294.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1549488-250mg |

2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride |

1186194-32-0 | 98% | 250mg |

¥8610.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1294624-500mg |

2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride |

1186194-32-0 | 95% | 500mg |

$1115 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1294624-100mg |

2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride |

1186194-32-0 | 95% | 100mg |

$340 | 2025-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1549488-50mg |

2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride |

1186194-32-0 | 98% | 50mg |

¥2475.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1294624-50mg |

2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride |

1186194-32-0 | 95% | 50mg |

$240 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1294624-100mg |

2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride |

1186194-32-0 | 95% | 100mg |

$340 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1549488-500mg |

2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride |

1186194-32-0 | 98% | 500mg |

¥13406.00 | 2024-08-09 |

2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

1186194-32-0 (2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride) 関連製品

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬